1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
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Overview
Description
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as organic synthesis, catalysis, and materials science. This compound, in particular, features both diphenylphosphanyl and triphenylphosphanylidene groups, which may impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of appropriate phosphine precursors under controlled conditions. A common synthetic route might include:
Step 1: Preparation of the phosphine precursors.
Step 2: Coupling of the phosphine precursors under inert atmosphere.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of phosphine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development or as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound in organic synthesis.
Diphenylphosphine: Another common phosphine with similar applications.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its dual phosphine groups, which may offer enhanced reactivity and versatility in chemical reactions compared to simpler phosphines.
Properties
CAS No. |
76670-88-7 |
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Molecular Formula |
C33H28OP2 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
1-diphenylphosphanyl-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C33H28OP2/c1-27(34)33(35(28-17-7-2-8-18-28)29-19-9-3-10-20-29)36(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26H,1H3 |
InChI Key |
XJUGNXHONNHNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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